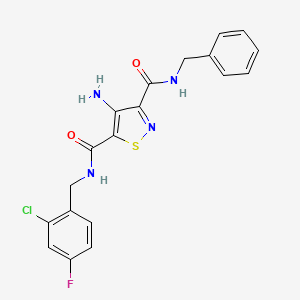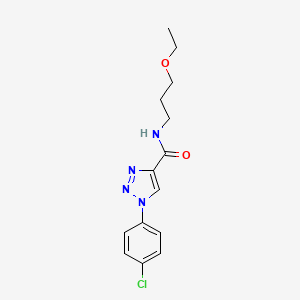![molecular formula C7H10BrN3O3 B14964795 5-bromo-6-[(3-hydroxypropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14964795.png)
5-bromo-6-[(3-hydroxypropyl)amino]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-BROMO-6-[(3-HYDROXYPROPYL)AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a heterocyclic compound with significant potential in various scientific fields. This compound features a bromine atom and a hydroxypropylamino group attached to a tetrahydropyrimidine-dione core, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-6-[(3-HYDROXYPROPYL)AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of the hydroxypropylamino group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
化学反応の分析
Types of Reactions
5-BROMO-6-[(3-HYDROXYPROPYL)AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom, altering the compound’s reactivity.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific solvents, temperatures, and pH levels to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
5-BROMO-6-[(3-HYDROXYPROPYL)AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-BROMO-6-[(3-HYDROXYPROPYL)AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atom and hydroxypropylamino group play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 5-BROMO-6-[(2-HYDROXYETHYL)AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
- 5-BROMO-6-[(4-HYDROXYBUTYL)AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Uniqueness
Compared to similar compounds, 5-BROMO-6-[(3-HYDROXYPROPYL)AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE offers unique reactivity due to the specific positioning of the hydroxypropylamino group. This positioning influences its chemical behavior and interaction with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C7H10BrN3O3 |
|---|---|
分子量 |
264.08 g/mol |
IUPAC名 |
5-bromo-6-(3-hydroxypropylamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10BrN3O3/c8-4-5(9-2-1-3-12)10-7(14)11-6(4)13/h12H,1-3H2,(H3,9,10,11,13,14) |
InChIキー |
NBYMRXQPRVVEQY-UHFFFAOYSA-N |
正規SMILES |
C(CNC1=C(C(=O)NC(=O)N1)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-1-(6-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B14964716.png)
![N-(3-Ethylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B14964725.png)


![1-(6-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide](/img/structure/B14964739.png)
![N-(4-bromo-2-fluorophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B14964743.png)
![N-(4-acetylphenyl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B14964756.png)
![N-(2-chlorobenzyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide](/img/structure/B14964760.png)
![1-butyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B14964764.png)
![N,N-diethyl-4-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N-methylpentan-1-aminium](/img/structure/B14964771.png)
![N-(4-methylbenzyl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B14964774.png)


![N-(3-Cyanophenyl)-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide](/img/structure/B14964792.png)
